molecular formula C26H22N2O4S2 B2650251 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide CAS No. 922486-01-9

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide

Cat. No. B2650251
M. Wt: 490.59
InChI Key: PYLFUUFECCJUTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzoyl, phenyl, and benzylsulfonyl groups would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole ring might undergo electrophilic substitution reactions, while the carbonyl group in the benzoyl moiety might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study described the synthesis and antimicrobial evaluation of novel compounds including 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were characterized by various spectroscopic methods and showed in vitro antibacterial and antifungal properties (Elgemeie et al., 2017).

Synthesis and Characterization of Heterocyclic Compounds

Another research effort focused on synthesizing and characterizing heterocyclic compounds from the class of 1,2,4-triazole-3-thione, which were obtained by intramolecular cyclization. These compounds were synthesized aiming at developing new materials with potential biological activities (Cretu et al., 2010).

Molecular Docking and Antimicrobial Evaluation

Further research involved the synthesis, molecular docking, and antimicrobial evaluation of novel benzoxazole derivatives. These compounds exhibited significant antimicrobial activities against various microorganisms, including drug-resistant strains. The study highlights the potential of these derivatives in designing new potent drugs (Ertan-Bolelli et al., 2016).

Anticancer and Antiacetylcholinesterase Activity

Investigations into benzothiazole-piperazinesulfonamide conjugates revealed promising anticancer and antiacetylcholinesterase activities. These findings suggest the utility of these conjugates in developing therapies for diseases where acetylcholinesterase inhibitors are beneficial (Rao et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-benzylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S2/c29-22(16-17-34(31,32)18-19-10-4-1-5-11-19)27-26-28-23(20-12-6-2-7-13-20)25(33-26)24(30)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFUUFECCJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide

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